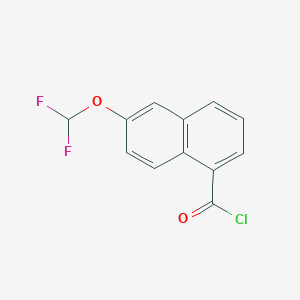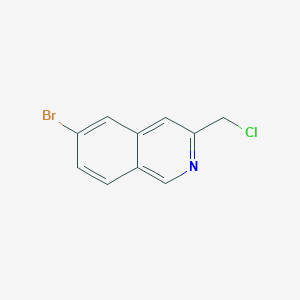![molecular formula C15H16N2O2 B15066026 (S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)
(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach involves the use of a [2+2] cycloaddition reaction to construct the cyclobutane ring, followed by various functional group transformations to introduce the pyrido[3,4-B]indole moiety and the carboxylic acid group .
Industrial Production Methods
advancements in catalytic asymmetric reactions and the development of efficient synthetic routes could potentially facilitate its large-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the spirocyclic core or the pyrido[3,4-B]indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-containing compounds: These include various natural products and synthetic analogs that feature a cyclobutane ring.
Pyrido[3,4-B]indole derivatives: Compounds with similar indole structures but different substituents or functional groups.
Uniqueness
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of a cyclobutane ring with a pyrido[3,4-B]indole moiety makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
(3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclobutane]-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-14(19)12-8-10-9-4-1-2-5-11(9)16-13(10)15(17-12)6-3-7-15/h1-2,4-5,12,16-17H,3,6-8H2,(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
HTUJODAGCMLLSI-LBPRGKRZSA-N |
Isomerische SMILES |
C1CC2(C1)C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 |
Kanonische SMILES |
C1CC2(C1)C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)






![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)





